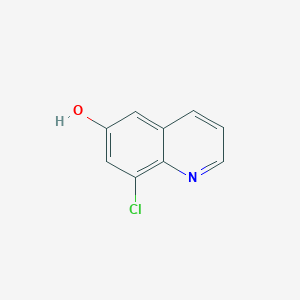

8-Chloroquinolin-6-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinolin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFZSTFINAEFAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50609426 | |

| Record name | 8-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18119-24-9 | |

| Record name | 8-Chloroquinolin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50609426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Chloroquinolin-6-OL chemical structure and properties

An In-depth Technical Guide to 8-Chloroquinolin-6-OL: Structure, Properties, and Synthesis

Abstract and Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a vast array of pharmacologically active agents and functional materials. This compound, a halogenated derivative of 6-hydroxyquinoline, represents a key chemical intermediate with significant potential for the development of novel compounds. The strategic placement of the chloro and hydroxyl groups on the quinoline ring system offers distinct electronic and steric properties, making it a valuable building block for fine-tuning the biological activity and physical characteristics of target molecules.

This technical guide provides a comprehensive overview of this compound, designed for researchers, chemists, and drug development professionals. It delves into the compound's fundamental chemical structure, physicochemical properties, a detailed experimental protocol for its synthesis via the Skraup reaction, and its potential applications grounded in the well-established activities of related quinoline derivatives. All technical claims are supported by authoritative references to ensure scientific integrity.

Compound Identification and Chemical Structure

Correctly identifying a chemical entity is paramount for reproducible research. This compound is systematically defined by several key identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 8-Chloro-6-hydroxyquinoline, 6-Quinolinol, 8-chloro- | [1][2][3] |

| CAS Number | 18119-24-9 | [1][2][4] |

| Molecular Formula | C₉H₆ClNO | [1][2][3] |

| Molecular Weight | 179.61 g/mol | [4] |

The structural arrangement of the atoms dictates the molecule's reactivity and interactions.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.

| Property | Value | Source(s) |

| Appearance | Grey solid | [2] |

| Melting Point | 237-238 °C (decomposes) | [1][2][3] |

| Boiling Point | 343.5 ± 22.0 °C (Predicted) | [2][3] |

| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [2][3] |

| pKa | 8.11 ± 0.40 (Predicted) | [2] |

| Storage | Store at room temperature under an inert atmosphere. | [2][5] |

Synthesis and Mechanistic Insights

The synthesis of substituted quinolines is a well-established field, with the Skraup synthesis being a classic and robust method. This approach is effective for producing this compound from readily available precursors.

The Skraup Synthesis Approach

The Skraup synthesis is a cyclization reaction that produces quinolines from anilines, glycerol, sulfuric acid, and an oxidizing agent. The causality behind this one-pot process involves several key steps:

-

Dehydration: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of the substituted aniline (2-amino-4-chlorophenol) acts as a nucleophile, attacking the acrolein intermediate in a conjugate addition.

-

Cyclization and Dehydration: The sulfuric acid then catalyzes an electrophilic cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline intermediate.

-

Oxidation: An oxidizing agent, which can be the nitrobenzene precursor in the original Skraup reaction or even concentrated sulfuric acid at high temperatures, oxidizes the dihydroquinoline to the stable aromatic quinoline ring system.

This method provides a direct route to the core scaffold, incorporating the desired substitution pattern from the starting aniline.

Experimental Protocol

The following protocol is adapted from a documented synthesis of 8-Chloro-6-hydroxyquinoline.[2]

Reactants:

-

2-amino-4-chlorophenol

-

Glycerol

-

Concentrated Sulfuric Acid

Procedure:

-

In a reaction vessel equipped for heating and stirring, combine 2-amino-4-chlorophenol with glycerol.

-

Carefully and slowly add concentrated sulfuric acid to the mixture while stirring. The addition is exothermic and should be controlled.

-

Heat the reaction mixture to 150 °C and maintain this temperature with continued stirring until the reaction is complete (monitoring by TLC is recommended).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully decant the cooled mixture onto crushed ice. This step quenches the reaction and helps precipitate the product.

-

Neutralize the resulting acidic solution with a base, such as potassium carbonate (K₂CO₃), until the product fully precipitates.

-

Isolate the crude product, a light brown solid, by filtration.

-

Wash the solid sequentially with water and hexane to remove residual salts and organic impurities.

-

Dry the purified product in a vacuum oven at 35 °C overnight to yield 8-chloro-6-hydroxyquinoline. A reported yield for this procedure is 77%.[2]

Workflow Visualization

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

Validation of the final product's identity and purity is a non-negotiable step in synthesis. While detailed spectra should be acquired for each synthesized batch, the expected analytical data can be predicted based on the structure.

-

Mass Spectrometry (MS): The primary characterization from the cited synthesis is mass spectrometry, which should show a molecular ion peak consistent with the compound's mass. The reported result shows an [M+H]⁺ peak at m/z 180, confirming the molecular weight of 179.6 g/mol .[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the five protons on the quinoline ring. The chemical shifts will be influenced by the positions of the electron-withdrawing chlorine atom and the electron-donating hydroxyl group. A broad singlet corresponding to the hydroxyl proton (-OH) would also be expected, which would be exchangeable with D₂O.

-

¹³C NMR: The spectrum should display nine distinct carbon signals, with carbons attached to the electronegative N, O, and Cl atoms shifted downfield.

-

-

Infrared (IR) Spectroscopy: Key expected absorption bands include a broad O-H stretch (around 3200-3500 cm⁻¹), C=N and C=C stretching vibrations in the aromatic region (around 1500-1650 cm⁻¹), and a C-Cl stretch in the fingerprint region (typically 600-800 cm⁻¹).

Applications and Research Potential

While specific applications for this compound are not extensively documented, its research potential is significant, primarily as a scaffold for synthesizing novel derivatives. This potential is inferred from the broad utility of the parent 8-hydroxyquinoline (8-HQ) and its analogs.

-

Medicinal Chemistry: The 8-HQ core is a privileged structure known for its potent biological activities. It functions as a powerful metal-chelating agent, which is linked to its antiseptic, disinfectant, and transcription inhibitor properties.[6][7] Derivatives like Cloxyquin (5-chloro-8-hydroxyquinoline) exhibit activity against bacteria, fungi, and protozoa.[8] Therefore, this compound is an excellent starting point for generating new chemical entities to be screened for:

-

Antimicrobial and antifungal activity.

-

Anticancer properties, potentially through metal chelation or enzyme inhibition pathways.

-

Antiviral or antiparasitic applications.

-

-

Materials Science: The aluminum complex of 8-hydroxyquinoline (Alq₃) is a classic emissive material used in Organic Light-Emitting Diodes (OLEDs).[6] The luminescence properties are highly dependent on the substituents on the quinoline ring. This compound can be used as a ligand to create novel metal complexes with tailored photophysical properties, potentially leading to new phosphorescent or fluorescent materials for display and lighting technologies.

Safety, Handling, and Storage

Working with any chemical requires strict adherence to safety protocols. The following information is based on available safety data for this compound.

| GHS Hazard Information | |

| Pictogram | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[2][5]H315: Causes skin irritation.[2][5]H319: Causes serious eye irritation.[2][5] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

Handling and First Aid:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[9][10]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety glasses with side-shields or goggles.[9]

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water. If irritation occurs, seek medical advice.[9]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

Storage:

-

Store in a tightly-closed container in a cool, dry place.[9]

-

Keep under an inert atmosphere to prevent degradation.[2][5]

References

-

sds-search.com. This compound - Free SDS search. [Link]

-

CAS Common Chemistry. 8-Chloroquinoline. [Link]

-

PubChem. 8-Chloroquinoline | C9H6ClN | CID 69139. [Link]

-

National Institute of Standards and Technology (NIST). Cloxyquin - the NIST WebBook. [Link]

-

PubChem. 2-Chloroquinolin-6-ol | C9H6ClNO | CID 22132577. [Link]

-

PubChem. 2-Chloroquinolin-8-ol | C9H6ClNO | CID 274878. [Link]

-

Cheméo. Chemical Properties of Cloxyquin (CAS 130-16-5). [Link]

-

PubChem. 4-Chloroquinolin-8-ol | C9H6ClNO | CID 384164. [Link]

-

PubChemLite. 8-chloroquinolin-5-ol (C9H6ClNO). [Link]

-

PubChem. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. [Link]

-

PubChem. 7-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 24691. [Link]

-

ChemIndex. 611-33-6 | 8-Chloroquinoline. [Link]

-

Stenutz. 6-chloroquinoline. [Link]

-

Wikipedia. 8-Hydroxyquinoline. [Link]

-

BuyersGuideChem. 5-Chloro-8-hydroxyquinoline | C9H6ClNO. [Link]

-

University of Hertfordshire. 8-hydroxyquinoline - AERU. [Link]

Sources

- 1. 6-CHLORO-8-HYDROXYQUINOLINE | 18119-24-9 [amp.chemicalbook.com]

- 2. 6-CHLORO-8-HYDROXYQUINOLINE | 18119-24-9 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 7-Chloroquinolin-8-ol | 876-86-8 [sigmaaldrich.com]

- 6. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 7. 8-hydroxyquinoline [sitem.herts.ac.uk]

- 8. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Synthesis of 8-Chloroquinolin-6-OL from 4-amino-3-chlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 8-Chloroquinolin-6-OL, a valuable heterocyclic scaffold in medicinal chemistry, starting from the readily available precursor, 4-amino-3-chlorophenol. The core of this synthesis is the application of the classic Skraup-Doebner-von Miller reaction, a robust method for quinoline synthesis. This document delves into the mechanistic underpinnings of this transformation, the critical aspects of regioselectivity dictated by the substitution pattern of the aniline precursor, a detailed experimental protocol, and a thorough guide to the purification and characterization of the target molecule.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are a cornerstone of heterocyclic chemistry, exhibiting a broad spectrum of biological activities that have led to their use in a variety of pharmaceuticals.[1] The quinoline core is present in drugs with applications ranging from antimalarial agents like chloroquine to anticancer and anti-inflammatory therapeutics. The specific functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological properties. This compound, with its chloro and hydroxyl substituents, presents a versatile platform for further chemical modification and is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.

The synthesis of quinolines is often achieved through several named reactions, with the Skraup-Doebner-von Miller synthesis being one of the most fundamental and widely employed methods.[2][3] This reaction involves the condensation of an aromatic amine with glycerol, an α,β-unsaturated aldehyde or ketone, in the presence of a strong acid and an oxidizing agent.[4]

The Synthetic Strategy: The Skraup-Doebner-von Miller Reaction

The synthesis of this compound from 4-amino-3-chlorophenol is most effectively achieved via the Skraup-Doebner-von Miller reaction. This powerful cyclization reaction provides a direct route to the quinoline ring system.

Reaction Mechanism

The reaction proceeds through a series of well-established steps:

-

Dehydration of Glycerol: In the presence of a strong acid, typically concentrated sulfuric acid, glycerol undergoes dehydration to form the highly reactive α,β-unsaturated aldehyde, acrolein.[3]

-

Michael Addition: The amino group of 4-amino-3-chlorophenol acts as a nucleophile and undergoes a Michael addition to the acrolein intermediate.[4]

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, leading to the formation of a dihydroquinoline ring system.

-

Dehydration and Oxidation: The dihydroquinoline intermediate is then dehydrated and oxidized to the aromatic this compound. The oxidizing agent is often the nitro compound corresponding to the starting aniline or an external oxidizing agent like arsenic pentoxide.[5]

Figure 1: Generalized mechanism of the Skraup synthesis.

Regioselectivity in the Cyclization Step

The crucial step determining the final structure of the product is the intramolecular electrophilic aromatic substitution (cyclization). The regiochemical outcome is governed by the directing effects of the substituents on the 4-amino-3-chlorophenol ring.

-

Amino Group (-NH₂): The amino group is a powerful activating and ortho-, para- directing group.[6][7] In the acidic reaction medium, it will be protonated to an ammonium group (-NH₃⁺), which is a deactivating and meta- directing group. However, the cyclization occurs on the free amine.

-

Hydroxyl Group (-OH): The hydroxyl group is also a strong activating and ortho-, para- directing group.[6]

-

Chloro Group (-Cl): The chloro group is a deactivating but ortho-, para- directing group due to the interplay of its inductive and resonance effects.[6]

Considering the positions available for cyclization ortho to the amino group, we have C5 and C3. The chloro and hydroxyl groups on the ring will influence the electron density at these positions. The powerful activating effect of the hydroxyl group at the para position to the cyclization site (C5) and the ortho-directing effect of the chloro group will favor the attack at the C5 position. This leads to the formation of the desired this compound isomer.

Experimental Protocol

The following is a generalized, representative protocol for the synthesis of this compound. Researchers should note that optimization of reaction conditions may be necessary to achieve the best results.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-amino-3-chlorophenol | 143.57 | 14.36 g | 0.1 |

| Glycerol | 92.09 | 27.6 g (22 mL) | 0.3 |

| Concentrated Sulfuric Acid | 98.08 | 30 mL | - |

| Arsenic Pentoxide (As₂O₅) | 229.84 | 11.5 g | 0.05 |

| Sodium Hydroxide | 40.00 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

| Ethanol | 46.07 | As needed | - |

Step-by-Step Procedure

-

Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 30 mL of concentrated sulfuric acid to 22 mL of glycerol with stirring and cooling in an ice-water bath.

-

Addition of Reactants: To the cooled mixture, slowly add 14.36 g of 4-amino-3-chlorophenol in portions, ensuring the temperature does not rise excessively. Following this, add 11.5 g of arsenic pentoxide.

-

Heating: Gently heat the reaction mixture in an oil bath. The reaction is exothermic and may become vigorous. Maintain a temperature of 140-150°C for 3-4 hours.[5]

-

Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice (approximately 200 g) in a large beaker with stirring.

-

Neutralization: Cautiously neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be performed in an ice bath to control the exotherm. The crude product will precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration and wash it with cold water.

Purification

The crude this compound is a polar compound and may require specific purification techniques.

-

Recrystallization: Recrystallization from a suitable solvent system is a primary method for purification. Ethanol or an ethanol/water mixture is often a good starting point for hydroxyquinolines.[8]

-

Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. Due to the polar nature of the product, a polar eluent system such as dichloromethane/methanol or ethyl acetate/hexane with a small amount of triethylamine (to prevent tailing) may be effective.[9][10]

Figure 2: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following are expected spectroscopic data, with reference to the known data for 6-hydroxyquinoline.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group.

-

Expected Chemical Shifts (δ, ppm):

-

H2: ~8.7 ppm (doublet)

-

H3: ~7.4 ppm (doublet of doublets)

-

H4: ~8.1 ppm (doublet)

-

H5: ~7.6 ppm (singlet)

-

H7: ~7.2 ppm (singlet)

-

OH: A broad singlet, the chemical shift of which will depend on the solvent and concentration.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

C2: ~148 ppm

-

C3: ~122 ppm

-

C4: ~136 ppm

-

C4a: ~128 ppm

-

C5: ~125 ppm

-

C6: ~155 ppm (carbon bearing the hydroxyl group)

-

C7: ~115 ppm

-

C8: ~129 ppm (carbon bearing the chloro group)

-

C8a: ~145 ppm

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[11]

-

Expected Absorption Bands (cm⁻¹):

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the synthesized compound.

-

Expected Molecular Ion Peak (m/z):

Conclusion

The Skraup-Doebner-von Miller reaction provides a reliable and direct method for the synthesis of this compound from 4-amino-3-chlorophenol. A thorough understanding of the reaction mechanism and the factors governing regioselectivity is crucial for the successful synthesis of the desired isomer. This guide has provided a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and a guide to the characterization of the final product. This information will be invaluable to researchers and scientists working in the field of medicinal chemistry and drug development, enabling them to synthesize and further explore the potential of this important quinoline derivative.

References

- Manske, R. H. F. The Skraup Synthesis of Quinolines. Organic Reactions1942, 7, 80-99.

- Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses1941, 1, 478.

-

ResearchGate. FTIR spectrum of 8-hydroxyquinoline. [Link]

- Wang, C. et al. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry2006, 71 (14), 5412–5415.

- Cipurković, A. et al. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences2021, 11, 1-10.

-

ResearchGate. IR spectra of Tris(8-hydroxyquinolinato)aluminium complex and 8-Hydroxyquinoline? [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

ResearchGate. The Skraup Synthesis of Quinolines. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

- Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry2006, 71 (4), 1668–1676.

-

PubMed. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. [Link]

-

ResearchGate. What is the complete procedure for Doebner-von miller reaction ? [Link]

-

Oxford Academic. Gas Chromatographic Analysis of Halogenated Quinoline Compounds. [Link]

- Mestre, P. et al. Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry2016.

-

Total Synthesis. Electrophilic Aromatic Substitution Mechanism & Key Concepts. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Reddit. Purification of strong polar and basic compounds. [Link]

-

Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

-

ResearchGate. For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion? [Link]

-

ResearchGate. A comparison of regioselectivity in electrophilic aromatic substitution... [Link]

-

StudySmarter. Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. [Link]

-

SpectraBase. 6-HYDROXYQUINOLINE-5-CARBONITRILE - Optional[13C NMR] - Chemical Shifts. [Link]

-

Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

Agilent. spECIAtIoN of CHLoRINAtEd HYdRoCARboNs IN REfoRMAtE usING tHE AGILENt 7200 GC/Q-tof. [Link]

-

PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

-

NIH. High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. [Link]

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

NIST. Quinoline. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. organicreactions.org [organicreactions.org]

- 3. iipseries.org [iipseries.org]

- 4. The Skraup Synthesis of Quinolines | Semantic Scholar [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. total-synthesis.com [total-synthesis.com]

- 7. studysmarter.co.uk [studysmarter.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. biotage.com [biotage.com]

- 10. researchgate.net [researchgate.net]

- 11. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. agilent.com [agilent.com]

- 14. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 8-Chloroquinolin-6-OL for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-Chloroquinolin-6-OL, a substituted quinoline of interest to researchers in medicinal chemistry and drug development. This document synthesizes critical information regarding its chemical properties, synthesis, spectral characterization, and potential biological activities, offering field-proven insights and methodologies.

Introduction

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous synthetic and natural products with significant biological activities. The strategic placement of a chlorine atom at the 8-position and a hydroxyl group at the 6-position of the quinoline scaffold imparts unique physicochemical properties that are of considerable interest for the development of novel therapeutic agents. This guide will delve into the technical details of this compound, providing a foundational resource for its application in research and development.

Core Compound Identification

A precise understanding of the fundamental properties of this compound is paramount for any experimental design. The key identifiers and molecular characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 18119-24-9 | [1] |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.61 g/mol | [1] |

| Synonyms | 6-Chloro-8-hydroxyquinoline |

Synthesis of this compound: A Proposed Pathway

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

-

Diazotization:

-

Dissolve 6-Chloro-8-aminoquinoline (1.0 eq) in an aqueous solution of hydrochloric acid (e.g., 2 M) at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

-

Hydrolysis:

-

Slowly warm the reaction mixture to room temperature, then heat to approximately 50-60 °C.

-

Maintain heating until nitrogen gas evolution ceases, indicating the hydrolysis of the diazonium salt to the corresponding phenol.

-

Cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) to a pH of ~7.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

-

Spectral Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the hydroxyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts of the carbons directly attached to the chlorine and oxygen atoms will be significantly affected.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 179 and an M+2 peak at m/z 181 with an approximate intensity ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation patterns for quinolines involve the loss of small molecules like HCN or cleavage of the rings.[8][9][10]

Infrared (IR) Spectroscopy

The IR spectrum of this compound should exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the quinoline ring will likely appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration would be observed in the fingerprint region, typically below 800 cm⁻¹.[11][12][13]

Potential Biological Activities and Mechanisms of Action

The 8-hydroxyquinoline scaffold is a well-established pharmacophore known for a wide range of biological activities, including antimicrobial and anticancer effects.[14][15] The primary mechanism often involves the chelation of metal ions that are essential for various cellular processes.[11][16][17][18]

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are known to exhibit potent antimicrobial activity against a broad spectrum of bacteria and fungi.[5][19] The proposed mechanism of action involves the chelation of essential metal ions, such as iron, copper, and zinc, thereby disrupting vital enzymatic functions and inhibiting microbial growth.[16][19]

Caption: Proposed antimicrobial mechanism of this compound.

The broth microdilution method is a standard procedure to determine the MIC of a compound against a specific microorganism.[1][19][20][21]

-

Preparation of Compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration.

-

Serial Dilutions: Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Add a standardized suspension of the test microorganism to each well.

-

Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (e.g., 37°C for 18-24 hours).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Many quinoline derivatives have demonstrated significant anticancer properties.[21][22][23][24] Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/AKT pathway.[12][23][25][26] The ability of 8-hydroxyquinolines to chelate metal ions may also play a role in their anticancer effects by disrupting metal-dependent enzymes and generating reactive oxygen species.

Caption: Proposed anticancer mechanism of this compound.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[27][22][28]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and drug discovery. Its structural features suggest a likelihood of interesting biological activities, particularly as an antimicrobial and anticancer agent. This technical guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis, characterization, and biological evaluation of this promising compound. Further experimental validation of the proposed synthesis and biological activities is warranted to fully elucidate its therapeutic potential.

References

-

Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

-

Cyrusbio. (n.d.). MTT Assay Protocol. Retrieved from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). Molecules. Retrieved from [Link]

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

- Gershon, H., Parmegiani, R., & Nickerson, W. J. (1962). Antimicrobial Activity of Metal Chelates of Salts of 8-Quinolinols with Aromatic Hydroxycarboxylic Acids. Applied microbiology, 10(6), 556–560.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance. (2024).

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

- Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry.

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

ChemComplete. (2020, December 17). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. YouTube. Retrieved from [Link]

- Current developments in PI3K-based anticancer agents: Designing strategies, biological activity, selectivity, structure-activity correlation, and docking insight. (2024). Bioorganic Chemistry.

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).

- The effect of chloroquine on cervical cancer via the PI3K/AKT/MDM2 p

-

Al-Tel, T. H. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Rasayan Journal of Chemistry. Retrieved from [Link]

- Al-Tel, T. H. (n.d.).

- Srisung, S., Suksrichavalit, T., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes.

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). National Center for Biotechnology Information. Retrieved from [Link]

- The PI3K/AKT signaling pathway in cancer: Molecular mechanisms and possible therapeutic interventions. (2022).

- Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations. (2025).

- Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors. (2024). MDPI.

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

- The Regulatory Role of Key Metabolites in the Control of Cell Signaling. (2019). MDPI.

-

ResearchGate. (n.d.). FTIR spectrum of 8hydroxyquinoline. Retrieved from [Link]

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008). Journal of Heterocyclic Chemistry.

-

ResearchGate. (n.d.). FTIR spectra of 8-HQ and synthesized M(II) complexes. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

- The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. (2023). MDPI.

-

Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

- FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. (2010).

- Synthesis of 8-Hydroxyquinolines with Amino and Thioalkyl Functionalities at Position 4. (2008).

Sources

- 1. rr-asia.woah.org [rr-asia.woah.org]

- 2. scispace.com [scispace.com]

- 3. rroij.com [rroij.com]

- 4. 8-Chloroquinoline(611-33-6) 1H NMR [m.chemicalbook.com]

- 5. 8-Chloroquinoline(611-33-6) IR Spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. youtube.com [youtube.com]

- 10. Antimicrobial Activity of 8-Hydroxyquinoline and Transition Metal Complexes | Semantic Scholar [semanticscholar.org]

- 11. Enhancing Chemotherapeutic Efficacy in Lung Cancer Cells Through Synergistic Targeting of the PI3K/AKT Pathway with Small Molecule Inhibitors [mdpi.com]

- 12. preprints.org [preprints.org]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Antimicrobial Activity of Metal Chelates of Salts of 8-Quinolinols with Aromatic Hydroxycarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 20. youtube.com [youtube.com]

- 21. atcc.org [atcc.org]

- 22. Current developments in PI3K-based anticancer agents: Designing strategies, biological activity, selectivity, structure-activity correlation, and docking insight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. The PI3K/AKT signaling pathway in cancer: Molecular mechanisms and possible therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. imrpress.com [imrpress.com]

- 28. cyrusbio.com.tw [cyrusbio.com.tw]

Foreword: Navigating the Uncharted Solubility Landscape of 8-Chloroquinolin-6-ol

An In-depth Technical Guide to the Solubility of 8-Chloroquinolin-6-ol

To the researchers, scientists, and drug development professionals who form the vanguard of discovery, this guide is offered not as a mere repository of established data, but as a strategic manual. For this compound, a compound of notable interest, the publicly accessible, quantitative solubility data across a spectrum of solvents remains largely uncharted territory. This guide, therefore, takes a proactive stance. Instead of presenting a simple data table—which would be sparse at best—we will equip you with the foundational knowledge, theoretical framework, and detailed experimental protocols necessary to confidently determine the solubility of this compound in your own laboratories. We will delve into the "why" behind the "how," ensuring that every experimental choice is grounded in solid scientific reasoning. This document is designed to be a self-validating system, empowering you to generate the precise, high-quality data your research demands.

Core Physicochemical Properties: The Blueprint for Solubility Behavior

Understanding the intrinsic properties of this compound is the first step in predicting its solubility. These parameters govern how the molecule interacts with various solvents at a molecular level.

| Property | Value/Prediction | Source | Significance for Solubility |

| Molecular Formula | C₉H₆ClNO | [1] | Provides the elemental composition and molecular weight. |

| Molecular Weight | 179.61 g/mol | Influences the energy required to break the crystal lattice. | |

| Appearance | Reported as a grey solid. | [1] | The physical state at ambient temperature. |

| Melting Point | 237-238 °C (decomposes) | [1] | A high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. |

| Predicted pKa | 8.11 ± 0.40 | [1] | This value, likely corresponding to the phenolic hydroxyl group, is critical for understanding pH-dependent solubility in aqueous media. The compound will be more soluble in its ionized (deprotonated) form at pH values above the pKa. |

| Predicted Density | 1.412 ± 0.06 g/cm³ | [1] | Relevant for calculations involving molarity and solution preparation. |

The structure of this compound, featuring a quinoline core, a chloro substituent, and a hydroxyl group, presents a molecule with both hydrophobic (the aromatic rings) and hydrophilic (the hydroxyl group, the nitrogen atom) characteristics. The chlorine atom adds to the molecular weight and introduces a polar C-Cl bond, further influencing its interactions. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity and hydrogen-bonding capabilities of the solvent.

The Theoretical Underpinnings of Solubility

Solubility is not a random phenomenon; it is governed by thermodynamic principles. The process of dissolution can be understood as a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

For a solid to dissolve in a liquid solvent, the Gibbs free energy change (ΔG_sol) for the process must be negative. This is described by the equation:

ΔG_sol = ΔH_sol - TΔS_sol

Where:

-

ΔH_sol is the enthalpy of solution. It is the net result of the energy required to break the crystal lattice of the solute (lattice energy) and the energy released upon solvation of the solute molecules (solvation energy).

-

T is the absolute temperature.

-

ΔS_sol is the entropy of solution, which is generally positive as the dissolved solute molecules are more disordered than in the solid crystal.

The principle of "like dissolves like" is a useful heuristic. Polar solvents, capable of hydrogen bonding and dipole-dipole interactions, will be more effective at dissolving polar solutes like this compound, which can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the N and O atoms). Nonpolar solvents will be less effective as they cannot form these strong interactions to overcome the solute's crystal lattice energy.

For quinoline derivatives, computational models such as those based on Quantitative Structure-Activity Relationships (QSAR) can be employed to predict solubility based on molecular descriptors.[2] These models correlate structural features with observed solubility data to make predictions for new compounds.

A Practical Framework for Solubility Determination

In the absence of established data, the following sections provide detailed, field-proven protocols for determining the solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[3][4] It measures the concentration of a saturated solution that is in equilibrium with the solid drug.

-

Preparation of Saturated Solution :

-

Add an excess amount of solid this compound to several vials. An amount sufficient to ensure undissolved solid remains at the end of the experiment is crucial.

-

Add a precise volume (e.g., 2.0 mL) of the desired solvent to each vial. A range of solvents should be tested, including but not limited to:

-

Water (and aqueous buffers at various pH values, e.g., pH 2.0, 7.4, 9.0)

-

Methanol

-

Ethanol

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane (DCM)

-

-

Seal the vials securely to prevent solvent evaporation.

-

-

Equilibration :

-

Place the vials in a thermostatic shaker or rotating wheel in a temperature-controlled environment (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can vary from 24 to 72 hours. It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).[5]

-

-

Sample Separation :

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for at least 2-4 hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. This must be done without disturbing the solid material.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove all undissolved particles. The filter material should be chosen for its compatibility with the solvent. Pre-saturating the filter by discarding the first portion of the filtrate is a critical step to avoid loss of the analyte due to adsorption.

-

-

Quantification :

-

Accurately dilute the clear, filtered saturated solution with a known volume of a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration into the linear range of the chosen analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[6][7]

-

-

Calculation :

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in units of mg/mL or µg/mL.

-

Analytical Quantification: HPLC-UV Method

A robust HPLC-UV method is essential for accurate solubility determination.[8]

-

Instrumentation : A standard HPLC system with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Chromatographic Conditions (Starting Point) :

-

Mobile Phase : A gradient or isocratic mixture of Acetonitrile (or Methanol) and water containing 0.1% formic acid or trifluoroacetic acid. A good starting point would be a 50:50 (v/v) mixture.

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Injection Volume : 10 µL.

-

Detection Wavelength : Determine the wavelength of maximum absorbance (λmax) by running a UV scan of a standard solution of this compound. Based on the quinoline structure, this is likely to be in the 220-350 nm range.

-

-

Calibration Curve :

-

Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., Methanol or Acetonitrile).

-

Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted solubility samples.

-

Inject each standard in triplicate and plot the peak area versus concentration. The resulting curve should have a correlation coefficient (r²) of >0.995.

-

Illustrative Solubility Profile and Data Interpretation

While experimentally determined data for this compound is not publicly available, we can construct an illustrative table to demonstrate how the results would be presented and interpreted. The values provided below are hypothetical and are based on the expected behavior of a moderately polar, amphiphilic molecule.

Table 2: Illustrative Solubility of this compound at 25°C

| Solvent | Solvent Type | Dielectric Constant (20°C) | Expected Solubility Trend | Illustrative Solubility (mg/mL) |

| Water (pH 7.0) | Polar, Protic | 80.1 | Low | < 0.1 |

| 0.1 M NaOH (pH ~13) | Aqueous Basic | ~80 | High (ionized form) | > 10 |

| 0.1 M HCl (pH ~1) | Aqueous Acidic | ~80 | Moderate (protonated N) | ~0.5-1.0 |

| Methanol | Polar, Protic | 32.7 | Good | ~5-10 |

| Ethanol | Polar, Protic | 24.5 | Good | ~2-5 |

| DMSO | Polar, Aprotic | 46.7 | Very High | > 50 |

| Acetone | Polar, Aprotic | 20.7 | Moderate | ~1-2 |

| Dichloromethane | Nonpolar | 9.1 | Low | < 0.5 |

| Hexane | Nonpolar | 1.9 | Very Low / Insoluble | < 0.01 |

Interpretation of Trends:

-

Aqueous Solubility : The low solubility in neutral water is expected due to the hydrophobic quinoline backbone.

-

pH-Dependence : As predicted by its pKa of ~8.1, the compound's solubility should dramatically increase in basic solutions where the phenolic hydroxyl group is deprotonated to form a more soluble phenoxide salt. Solubility in acidic solution may be slightly enhanced due to protonation of the quinoline nitrogen, but the effect is generally less pronounced than for the deprotonation of the hydroxyl group.

-

Polar Protic Solvents : Solvents like methanol and ethanol are expected to be effective due to their ability to form hydrogen bonds with the hydroxyl group and the nitrogen of this compound.

-

Polar Aprotic Solvents : DMSO is an excellent solvent for many drug-like molecules due to its high polarity and ability to act as a strong hydrogen bond acceptor.

-

Nonpolar Solvents : The inability of nonpolar solvents like dichloromethane and hexane to form strong interactions with the polar functional groups of the molecule results in very low solubility.

Concluding Remarks for the Practicing Scientist

The solubility of this compound is a critical parameter that dictates its utility in both research and development. While a comprehensive public dataset is currently lacking, this guide provides the necessary intellectual and practical framework to bridge that gap. By combining a robust understanding of physicochemical principles with meticulous execution of the detailed protocols herein, researchers can generate the high-quality, reliable solubility data required to advance their projects. The journey from an uncharacterized compound to a well-understood entity begins with foundational measurements, and solubility is paramount among them.

References

-

Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press. [Link]

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

-

Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

-

Glomme, A., & P. J. Stephens. (2005). The Experimental Determination of Solubilities. John Wiley & Sons. [Link]

-

Ibeji, C. U., et al. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. International Journal of Pharmaceutical Research & Allied Sciences, 6(1), 52-74. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100. [Link]

Sources

- 1. 6-CHLORO-8-HYDROXYQUINOLINE | 18119-24-9 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. researchgate.net [researchgate.net]

- 6. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. HPLC Method for Analysis of 8-hydroxyquinoline with Primesep 100 | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 8-Chloroquinolin-6-ol: Synthesis, Characterization, and Therapeutic Potential

Preamble: Situating 8-Chloroquinolin-6-ol within the Quinoline Landscape

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities. Among the vast array of quinoline derivatives, the subset of chloro- and hydroxy-substituted quinolines has garnered significant attention for their potent antimicrobial, anticancer, and neuroprotective properties.[1][2] While isomers such as 5-chloro-8-hydroxyquinoline (cloxyquin) and 7-chloro-8-hydroxyquinoline are well-documented, this compound (CAS No. 18119-24-9) remains a less-explored entity.[3][4] This guide aims to provide a comprehensive technical overview of this compound, addressing the current knowledge gap. In the absence of a detailed historical record of its discovery, we will focus on a plausible synthetic pathway, its physicochemical characterization, and its putative biological activities, drawing logical parallels from its more studied isomers. This document is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this specific quinoline derivative.

Section 1: Synthesis of this compound

The synthesis of substituted quinolines can be achieved through various established methods, with the Skraup and Friedländer syntheses being among the most classic approaches.[5] For this compound, a retrosynthetic analysis suggests that a modified Skraup synthesis using an appropriately substituted aminophenol as a starting material would be a viable and efficient strategy.

Proposed Retrosynthetic Pathway

The primary disconnection for the quinoline ring of this compound can be made via the Skraup synthesis, leading back to 2-amino-4-chlorophenol and glycerol. The chloro and hydroxyl substituents on the benzene ring of the precursor are crucial for directing the cyclization to yield the desired isomer.

Caption: Proposed retrosynthetic analysis of this compound.

Step-by-Step Experimental Protocol for Synthesis

This protocol is a proposed method based on the principles of the Skraup synthesis for analogous compounds.

-

Preparation of the Reaction Mixture: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol with cooling in an ice bath.

-

Addition of Reactants: To this cooled mixture, slowly add 2-amino-4-chlorophenol portion-wise, ensuring the temperature does not exceed 120°C. Subsequently, add a suitable oxidizing agent, such as nitrobenzene.

-

Reaction Execution: Heat the reaction mixture to approximately 130-140°C. The reaction is exothermic and should be carefully controlled. Maintain this temperature for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Allow the mixture to cool to room temperature and then pour it cautiously into a large volume of ice-water. Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.

-

Purification: Filter the crude product, wash it with water, and then recrystallize it from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Caption: Workflow for the proposed synthesis of this compound.

Section 2: Physicochemical and Spectroscopic Characterization

Tabulated Physicochemical Properties

| Property | Value | Source |

| CAS Number | 18119-24-9 | [6][7][8][9][10] |

| Molecular Formula | C₉H₆ClNO | [7][8][10] |

| Molecular Weight | 179.61 g/mol | [6] |

| Appearance | Grey solid (predicted) | [10] |

| Melting Point | 237-238 °C (decomposed) | [10] |

| Boiling Point | 343.5±22.0 °C (Predicted) | [10] |

| Density | 1.412±0.06 g/cm³ (Predicted) | [10] |

| pKa | 8.11±0.40 (Predicted) | [10] |

Predicted Spectroscopic Data

While experimental spectra for this compound are not widely published, predictions based on its structure and data from analogous compounds can be made.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing chloro group and the electron-donating hydroxyl group.

-

¹³C NMR: The carbon NMR will display nine signals corresponding to the carbon atoms of the quinoline ring system. The positions of the chloro and hydroxyl substituents will cause significant shifts in the corresponding carbon signals.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) at m/z 179 and an M+2 peak at m/z 181 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3500 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1500-1600 cm⁻¹ region.

Section 3: Putative Biological Activities and Mechanism of Action

The biological activities of 8-hydroxyquinoline and its derivatives are often attributed to their ability to chelate metal ions.[11][12] This chelation can disrupt essential metalloenzyme functions in pathogenic microorganisms and cancer cells.[12]

Anticipated Biological Profile

Based on the well-documented activities of other chloro-hydroxy-quinolines, this compound is hypothesized to possess:

-

Antimicrobial Activity: It is likely to exhibit broad-spectrum activity against various bacteria and fungi.[3][13] The lipophilicity conferred by the chlorine atom may enhance its ability to penetrate microbial cell membranes.

-

Anticancer Activity: Many quinoline derivatives show promise as anticancer agents.[1] The potential mechanisms include the induction of apoptosis and the inhibition of topoisomerase enzymes. The metal-chelating properties could also play a role in its anticancer effects by generating reactive oxygen species within cancer cells.[12]

Proposed Mechanism of Action: Metal Chelation

The nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group in this compound can form a stable five-membered ring with a metal ion. This chelation can either sequester essential metal ions from biological systems or form a toxic metal-ligand complex that interferes with cellular processes.[11][14]

Caption: Putative mechanism of action of this compound via metal chelation.

Section 4: Experimental Protocol for In Vitro Anticancer Activity Screening

To assess the therapeutic potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed.[15]

Step-by-Step MTT Assay Protocol

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media and conditions.

-

Cell Seeding: Seed the cells into a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium and treat the cells for a specified duration (e.g., 48 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Caption: Workflow for the in vitro MTT assay to determine the cytotoxicity of this compound.

Conclusion and Future Directions

While the historical discovery of this compound is not well-documented, its structural similarity to other biologically active chloro-hydroxy-quinolines suggests it holds significant therapeutic potential. This guide has provided a plausible synthetic route, a profile of its physicochemical properties, and a hypothesis for its biological activities and mechanism of action. The detailed experimental protocols offer a practical starting point for researchers to synthesize and evaluate this compound. Further investigations are warranted to confirm its synthesis, fully characterize its spectroscopic properties, and explore its efficacy in various in vitro and in vivo models of disease. Such studies will be crucial in determining whether this compound can be developed into a novel therapeutic agent.

References

- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157–1178.

- In Vitro Assay Development for Novel Anti-Cancer Agents. (2025). Benchchem.

- Shen, A. Y., Wu, S. N., & Chiu, C. T. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1157–1178.

- Gonzalez-Nicolini, V., & Fussenegger, M. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer drugs, 16(3), 223–228.

- (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1157-1178.

-

This compound. (n.d.). Sinfoo BIOCHEM. Retrieved from [Link]

-

This compound. (n.d.). ACE Biolabs. Retrieved from [Link]

- Al-Trawneh, S. A., & Al-Salahi, R. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(21), 4976.

-

8-Hydroxyquinoline. (n.d.). In Wikipedia. Retrieved from [Link]

- Zips, D., Thames, H. D., & Baumann, M. (2005). New anticancer agents: in vitro and in vivo evaluation. Current opinion in oncology, 17(6), 556–561.

- (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of pharmaceutical analysis, 6(2), 71–79.

- Hongmanee, P., Rukseree, K., Buabut, B., Somsri, B., & Palittapongarnpim, P. (2007). In vitro activities of cloxyquin (5-chloroquinolin-8-ol) against Mycobacterium tuberculosis. Antimicrobial agents and chemotherapy, 51(3), 1105–1106.

-

Method for preparing 5-chloro-8-hydroxyquinoline. (n.d.). Eureka | Patsnap. Retrieved from [Link]

- Fu, Y., et al. (2018). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 594.

- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025). Precision Chemistry.

- Weizmann, M., & Bograchov, E. (1947). Derivatives of 5-Chloro-8-hydroxyquinoline. Journal of the American Chemical Society, 69(5), 1222–1223.

- Biologically active quinoline and quinazoline alkaloids part I. (2016). Medicinal chemistry research, 25(8), 1547–1566.

- Synthesis of 8-hydroxyquinolium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline, and characterization, density functional theory and biological studies. (2015). Applied Organometallic Chemistry, 29(4).

- Synthesis, Characterization, and Biological Activity of 5‐Chloroquinolin‐8‐ol Complexes. (n.d.).

-

Retrosynthesis 8, Hydroxychloroquine. (2021, September 19). In YouTube. Retrieved from [Link]

-

8-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]

-

Cloxyquin. (n.d.). Cheméo. Retrieved from [Link]

- Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. (2019). Molecules, 24(23), 4349.

- Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. (2025).

- Synthesis, characterization and antimicrobial activity of some novel s-triazine derivatives incorporating quinoline moiety. (n.d.). Der Pharma Chemica.

- Fu, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 594.

- Electrospun 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol)-Containing Poly(3-hydroxybutyrate)/Polyvinylpyrrolidone Antifungal Materials Prospective as Active Dressings against Esca. (2022). Polymers, 14(3), 400.

- In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. (2025). Antimicrobial Agents and Chemotherapy.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (n.d.). Molecules.

-

2-Chloroquinolin-8-ol. (n.d.). PubChem. Retrieved from [Link]

-

2-Chloroquinolin-6-ol. (n.d.). PubChem. Retrieved from [Link]

-

Cloxyquin. (n.d.). NIST WebBook. Retrieved from [Link]

- Process for the manufacture of 8-hydroxy quinoline. (1951). U.S.

- Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2025).

-

5-Chloro-8-hydroxyquinoline. (n.d.). BuyersGuideChem. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Biologically active quinoline and quinazoline alkaloids part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cloxyquin [webbook.nist.gov]

- 5. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

- 6. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CAS 18119-24-9 | 4H01-5-2C | MDL MFCD09951943 | this compound | SynQuest Laboratories [synquestlabs.com]

- 8. This compound,(CAS# 18119-24-9)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 9. 18119-24-9|this compound|BLD Pharm [bldpharm.com]

- 10. 6-CHLORO-8-HYDROXYQUINOLINE | 18119-24-9 [chemicalbook.com]

- 11. dovepress.com [dovepress.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. youtube.com [youtube.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 8-Chloroquinolin-6-ol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged with 8-Chloroquinolin-6-ol. As a key heterocyclic scaffold, its nuanced properties are critical for successful application in synthesis and discovery programs. This document moves beyond a simple recitation of data, offering insights into the causality behind its characteristics and providing robust, field-proven protocols for its handling and characterization.

Section 1: Core Molecular & Physical Properties

This compound is a substituted quinoline, a class of heterocyclic aromatic compounds prevalent in medicinal chemistry.[1][2][3] The strategic placement of a chloro group at the C8 position and a hydroxyl group at the C6 position imparts a unique electronic and steric profile that dictates its reactivity and potential as a building block for more complex molecules.

Compound Identification

A precise identification is the foundation of any rigorous scientific investigation. The core identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 18119-24-9 | [4][5][6] |

| Molecular Formula | C₉H₆ClNO | [4][5][7][8] |

| Molecular Weight | 179.61 g/mol | [4][6] |

| Synonyms | 8-Chloro-6-hydroxyquinoline, 6-Quinolinol, 8-chloro- | [4][5][9] |

Physicochemical Characteristics

The bulk physical properties of a compound govern its behavior in various experimental settings, from reaction solvent selection to purification and formulation. This compound is typically supplied as a solid, and its high melting point suggests strong intermolecular forces within its crystal lattice.

| Property | Value | Source(s) | Commentary |

| Appearance | Grey to light brown solid | [4] | Color may vary based on purity and synthesis batch. |

| Melting Point | 237-238 °C (with decomposition) | [4][5][9][10] | The high melting point is typical for rigid, planar aromatic systems with hydrogen bonding capability (via the -OH group). |

| Boiling Point | 343.5 ± 22.0 °C (Predicted) | [4][5][9] | This is a predicted value; experimental determination may be challenging due to decomposition at high temperatures. |

| Density | 1.412 ± 0.06 g/cm³ (Predicted) | [4][5][9] | As a dense solid, it will readily settle in most common organic solvents. |

| pKa | 8.11 ± 0.40 (Predicted) | [4][10] | This value pertains to the phenolic hydroxyl group, indicating it is a weak acid. |

Section 2: Spectroscopic & Chromatographic Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in research and development. A combination of spectroscopic methods provides a detailed fingerprint of the molecule. While specific experimental spectra for this exact compound are not widely published, the following represents expected data based on its structure and analysis of analogous compounds such as 8-hydroxyquinoline and various chloroquinolines.[4][10][11]

Illustrative Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (H2, H3, H4, H5, H7) are expected in the δ 7.0-9.0 ppm range. The hydroxyl proton (-OH) may appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons would appear in the δ 110-155 ppm range. The carbon bearing the hydroxyl group (C6) and the carbon bearing the chloro group (C8) will be significantly influenced by these substituents. |

| FT-IR (cm⁻¹) | Broad O-H stretch (~3200-3400), aromatic C-H stretches (~3000-3100), C=C and C=N ring stretches (~1500-1600), C-O stretch (~1200-1300), and a C-Cl stretch (~700-800).[12][13] |

| UV-Vis (λmax) | In a suitable solvent like ethanol or methanol, expect absorption maxima characteristic of the quinoline chromophore, likely in the 250-350 nm range.[5][12][14][15] |

| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z 179, with a characteristic M+2 peak at m/z 181 (approx. 1/3 intensity) due to the ³⁷Cl isotope.[4] |

Standard Protocol for Compound Characterization

Objective: To verify the identity and assess the purity of a synthesized or procured batch of this compound.

Methodology:

-

Sample Preparation:

-

For NMR, dissolve ~10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

For FT-IR, prepare a KBr pellet or use a solid-state ATR accessory.

-

For Mass Spectrometry, prepare a dilute solution in a volatile solvent like methanol or acetonitrile.

-

-

Data Acquisition:

-

Acquire ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a ≥400 MHz spectrometer.

-

Record the FT-IR spectrum from 4000 to 400 cm⁻¹.

-

Obtain a high-resolution mass spectrum (HRMS) to confirm the elemental composition.

-

-

Data Analysis:

-

Assign all proton and carbon signals using chemical shift theory, multiplicity, and 2D correlation data.

-

Compare the observed IR frequencies to known values for functional groups.

-

Confirm that the measured mass from HRMS is within ±5 ppm of the calculated exact mass.

-

Assess purity by integrating the ¹H NMR spectrum and analyzing baseline and impurity signals.

-

Section 3: Solubility Characteristics

A compound's solubility profile is a critical determinant of its utility, influencing everything from reaction kinetics to bioavailability. Due to the presence of both a polar hydroxyl group and a larger, relatively nonpolar chloro-aromatic system, this compound is expected to have limited solubility in water but better solubility in polar organic solvents.

Illustrative Solubility Data

The following table provides illustrative solubility data to guide solvent selection. This data should be considered a practical starting point and must be confirmed experimentally for mission-critical applications.

| Solvent | Polarity | Illustrative Solubility (at 25°C) | Rationale |

| Water | High | Very Low | The large hydrophobic quinoline ring dominates over the single hydroxyl group. |

| Ethanol | High | Moderate | The alcohol can hydrogen bond with the solute's hydroxyl group, aiding dissolution. |

| Acetone | Medium | Moderate | Good balance of polarity to solvate the molecule. |

| Dichloromethane | Low | Low to Moderate | May solvate the chloro-aromatic portion but struggles with the polar -OH group. |

| DMSO | High (Aprotic) | High | Excellent solvent for many heterocyclic compounds due to its high polarity and ability to disrupt crystal lattice forces. |

| Hexane | Nonpolar | Insoluble | Mismatch in polarity; cannot effectively solvate the polar functional groups. |

Protocol for Gravimetric Solubility Determination

This protocol provides a reliable method for quantifying solubility.[16]

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Methodology:

-

Preparation of Saturated Solution:

-